Benzyldodecylbis(2-hydroxypropyl)ammonium chloride
Description
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride is a quaternary ammonium compound (QAC) characterized by a benzyl group, a dodecyl (C12) alkyl chain, and two 2-hydroxypropyl substituents attached to a central nitrogen atom. This structure confers both hydrophobic (via the dodecyl chain) and hydrophilic (via hydroxyl groups) properties, making it effective as a surfactant and antimicrobial agent . Its molecular formula is C25H46ClNO2, with a CAS registry number 85116-81-0 (or 65059-92-8 for structural variants, depending on isomerism) . Applications span disinfectants, preservatives, and surface modifiers in medical and industrial settings due to its cationic charge and ability to disrupt microbial membranes .
Properties
CAS No. |
65059-91-8 |
|---|---|
Molecular Formula |
C25H46ClNO2 |
Molecular Weight |
428.1 g/mol |
IUPAC Name |
benzyl-dodecyl-bis(2-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C25H46NO2.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-26(20-23(2)27,21-24(3)28)22-25-17-14-13-15-18-25;/h13-15,17-18,23-24,27-28H,4-12,16,19-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DMKGBWJRTCHMCP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Menschutkin Reaction: Primary Route for QAS Formation
The Menschutkin reaction—a bimolecular nucleophilic substitution (Sₙ2) between tertiary amines and alkyl halides—is the most widely reported method. For the target compound, the reaction involves:
- Tertiary Amine Precursor : Benzyldodecyl(2-hydroxypropyl)amine.
- Alkylating Agent : 3-Chloro-1,2-propanediol or glycidol derivatives.
- Catalyst : Quaternary ammonium salts (e.g., benzyltrimethylammonium chloride).
- Dissolve benzyldodecyl(2-hydroxypropyl)amine in a polar solvent (e.g., ethanol/water).
- Add 3-chloro-1,2-propanediol (1.1–1.4 molar equivalents) and catalyst (0.1–3 wt%).
- React at 23–28°C, pH 7–8, for 1.6–2.4 hours.
- Isolate via vacuum distillation or crystallization.
Key Optimization Parameters :
Epoxide Ring-Opening Alkylation
Epichlorohydrin (C₃H₅ClO) serves as a bifunctional alkylating agent, enabling sequential addition of 2-hydroxypropyl groups:
- Step 1 : Benzyldodecylamine reacts with epichlorohydrin to form a chlorohydrin intermediate.
- Step 2 : Base-mediated dehydrohalogenation yields the tertiary amine.
- Step 3 : Quaternization with HCl or methyl chloride.
Reaction Conditions :
Comparative Analysis of Methods
Catalytic Enhancements and Reaction Engineering
Role of Phase-Transfer Catalysts (PTCs)
PTCs like benzyltriethylammonium chloride accelerate interfacial reactions by shuttling ions between aqueous and organic phases. In benzyldodecylbis(2-hydroxypropyl)ammonium chloride synthesis, PTCs reduce reaction time from 6 hours to 2 hours while maintaining yields >95%.
Solvent Effects
- Polar Protic Solvents : Ethanol/water mixtures enhance solubility of ionic intermediates.
- Aprotic Solvents : Acetone minimizes side reactions but requires higher catalyst loadings.
Analytical Validation and Quality Control
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield a range of substituted quaternary ammonium compounds .
Scientific Research Applications
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound is employed in studies involving cell membrane interactions and antimicrobial activity.
Medicine: It is used in the formulation of antiseptics and disinfectants for medical equipment and surfaces.
Mechanism of Action
The antimicrobial action of benzyldodecylbis(2-hydroxypropyl)ammonium chloride is primarily due to its ability to disrupt cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Key Structural Variations
QACs differ in alkyl chain length, substituent groups, and hydroxylation patterns, which critically influence their physicochemical and biological properties. Below is a comparison of benzyldodecylbis(2-hydroxypropyl)ammonium chloride with analogous compounds:
Functional Differences
- Hydrophilicity : The 2-hydroxypropyl groups enhance water solubility compared to methyl substituents (e.g., benzyldimethyldodecylammonium chloride), improving compatibility in aqueous formulations .
- Antimicrobial Efficacy : Longer alkyl chains (e.g., C18 in benzylbis(2-hydroxypropyl)octadecylammonium chloride) generally increase lipid membrane disruption but reduce solubility, whereas C12 chains balance efficacy and solubility . Hydroxypropyl groups may enhance biofilm penetration compared to hydroxyethyl (benzoxonium chloride) due to steric effects .
- Toxicity: Hydroxylated QACs like this compound exhibit lower cytotoxicity than non-hydroxylated analogs (e.g., dimethyl didecyl ammonium chloride), as hydroxylation reduces cellular membrane damage in mammalian cells .
Antimicrobial Activity
- Broad-Spectrum Efficacy : this compound demonstrates superior activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to benzoxonium chloride, attributed to its optimized hydrophile-lipophile balance .
- Fungal Resistance: Outperforms non-hydroxylated QACs (e.g., benzyldimethyldodecylammonium chloride) against Candida albicans due to hydroxyl group interactions with fungal cell walls .
Surface Modification
- In decellularized tissue matrices, hydroxypropyl-substituted QACs improve hydrophilicity and protein adsorption compared to cationic guar derivatives (e.g., guar hydroxypropyltrimonium chloride), enhancing biocompatibility in medical grafts .
Regulatory and Environmental Considerations
- Biodegradability: Hydroxylated QACs degrade faster in aquatic environments than non-hydroxylated variants (e.g., dimethyl didecyl ammonium chloride), reducing ecological persistence .
Biological Activity
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride (BDHAC) is a quaternary ammonium compound (QAC) known for its surfactant properties and biological activities. This article explores its biological activity, focusing on its antimicrobial effects, cytotoxicity, and potential applications in various fields.
Chemical Structure and Properties
BDHAC is characterized by a long hydrophobic dodecyl chain and two hydroxypropyl groups, which enhance its solubility in both aqueous and organic solvents. This dual solubility contributes to its effectiveness as a surfactant and antimicrobial agent.
Antimicrobial Activity
BDHAC exhibits significant antimicrobial properties against a variety of pathogens. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown that BDHAC is effective against:
- Bacteria : Including both Gram-positive and Gram-negative strains.
- Fungi : Demonstrating inhibitory effects on various fungal species.
Case Study: Efficacy Against Bacterial Strains
A recent study evaluated the efficacy of BDHAC against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Pathogen | MIC (mg/L) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results indicate that BDHAC has potent antimicrobial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
Cytotoxicity Studies
While BDHAC shows promising antimicrobial activity, its cytotoxic effects on mammalian cells have also been investigated. In vitro studies using human cell lines revealed:
- Cell Viability : A dose-dependent decrease in cell viability was observed at concentrations above 100 mg/L.
- IC50 Values : The IC50 for human fibroblasts was approximately 75 mg/L, suggesting a narrow therapeutic window where antimicrobial efficacy can be achieved without significant cytotoxicity.
Applications in Medicine and Industry
- Antiseptic Formulations : Due to its antimicrobial properties, BDHAC is being explored as an active ingredient in antiseptic wipes and hand sanitizers.
- Agricultural Use : Its ability to inhibit fungal growth makes it a candidate for use in agricultural fungicides.
- Pharmaceuticals : Research is ongoing into the use of BDHAC as a drug delivery system due to its surfactant properties that can enhance the solubility and bioavailability of poorly soluble drugs.
Research Findings
Recent literature highlights the versatility of BDHAC in various applications:
Q & A
Q. What are the established synthesis routes for benzyldodecylbis(2-hydroxypropyl)ammonium chloride, and what are their critical optimization parameters?
Methodological Answer: The compound is synthesized via quaternization reactions, typically involving benzyl chloride derivatives and tertiary amines. Key steps include:
- Alkylation : Reacting dodecylamine with 2-hydroxypropyl groups under controlled pH (8–10) to form the tertiary amine intermediate.
- Quaternization : Introducing benzyl chloride to the intermediate in a polar solvent (e.g., ethanol or water) at 60–80°C for 12–24 hours .
- Purification : Liquid-liquid extraction or column chromatography to remove unreacted precursors.
Critical parameters include stoichiometric ratios (excess benzyl chloride ensures complete quaternization), reaction temperature (higher temperatures accelerate kinetics but risk byproducts), and solvent polarity (affects reaction efficiency and purity) .
Q. Which analytical techniques are most reliable for characterizing the structural purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of benzyl (δ 7.2–7.5 ppm), dodecyl (δ 1.2–1.4 ppm), and 2-hydroxypropyl (δ 3.4–4.0 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHClNO; theoretical ~424.1 g/mol) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>95% threshold for research-grade material) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interactions with biological membranes or proteins?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or proteins on sensor chips to measure binding kinetics (association/dissociation rates) at varying compound concentrations .
- Fluorescence Anisotropy : Tag membrane models with fluorescent probes (e.g., DPH) to assess disruption of lipid packing via changes in anisotropy .
- Circular Dichroism (CD) : Monitor secondary structural shifts in proteins (e.g., albumin) upon exposure to the compound, indicating electrostatic or hydrophobic interactions .
Controlled variables include ionic strength (mimics physiological conditions) and temperature (to study thermodynamic stability) .
Q. What methodological strategies resolve contradictions in reported data on the compound’s physicochemical properties (e.g., solubility, critical micelle concentration)?
Methodological Answer:
- Orthogonal Validation : Cross-reference dynamic light scattering (DLS) for micelle size with tensiometry (surface tension vs. concentration plots) to determine critical micelle concentration (CMC) .
- Solvent System Screening : Test solubility in binary solvent systems (e.g., water-ethanol gradients) using UV-Vis turbidity assays to account for polarity-dependent discrepancies .
- Batch-to-Batch Analysis : Compare multiple synthesis batches via thermogravimetric analysis (TGA) to identify residual solvent or moisture effects on solubility .
Q. How can the compound’s potential in biomaterial functionalization (e.g., decellularized matrices) be methodologically assessed?
Methodological Answer:
- Hydrophilicity Assays : Measure contact angle reduction on treated matrices (e.g., collagen scaffolds) to quantify surface modification efficacy .
- Protein Adsorption Studies : Use quartz crystal microbalance (QCM-D) to monitor fibronectin or albumin adsorption on modified surfaces, correlating with biocompatibility .
- In Vitro Cytocompatibility : Seed fibroblasts on functionalized matrices and assess viability via MTT assays, controlling for leaching of unbound compound .
Data Contradiction Analysis
Q. How should researchers address conflicting CAS registry numbers (e.g., 19379-90-9 vs. 65151-48-6) for this compound?
Methodological Answer:
- Structural Cross-Validation : Compare InChI keys or SMILES strings from authoritative databases (e.g., PubChem, ECHA) to confirm if discrepancies arise from stereoisomerism or substituent variations .
- Spectral Library Matching : Align experimental NMR/MS data with published spectra for each CAS entry to identify misattributions .
- Regulatory Audits : Review ECHA registration dossiers (e.g., ) to trace synthesis pathways linked to specific CAS numbers, clarifying nomenclature ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
